molecular formula C8H8BFO2 B3011339 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine CAS No. 2244253-83-4

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

Cat. No. B3011339
CAS RN: 2244253-83-4
M. Wt: 165.96
InChI Key: WDIKFIATEBVAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated organic molecules is of significant interest due to their applications across various fields. Paper describes the synthesis of a related compound, (+/-)-trans-7,8-dihydroxy-6-fluoro-7,8-dihydrobenzo[a]pyrene, through a multi-step process involving regioselective functionalization, bromination, and subsequent reactions to introduce fluorine and hydroxyl groups. Similarly, paper outlines a four-step synthesis route for a boron-containing antimalarial agent, which, while not the same, shares the benzoxaborole core structure with the compound of interest. Paper discusses the synthesis of isotopically labelled derivatives of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole for antifungal applications, indicating the relevance of such compounds in drug development.

Molecular Structure Analysis

The molecular structure of fluorinated heterocycles is crucial for their biological activity and physical properties. Paper examines the isomorphism and isostructural properties of 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its fluoro and chloro analogues, highlighting the importance of molecular conformation in the crystal structures. Paper also discusses isomorphism in the context of 7-fluoro and 7-chloro analogues of a tetrahydro-1H-1,4-epoxy-1-benzazepine derivative, emphasizing the subtle differences in molecular conformations and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the conformation and reactivity of the molecule. Paper explores the metabolism of a fluorinated dihydrodiol by liver enzymes, noting that the fluorinated compound prefers a conformation with pseudodiaxial hydroxyl groups and exhibits altered biological activity compared to its unfluorinated counterpart. This suggests that the introduction of fluorine can significantly modulate the chemical behavior of such compounds.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, making them valuable for various applications. Paper reports on the synthesis of soluble fluoro-polyimides with excellent thermal stability and low moisture absorption, demonstrating the potential of fluorinated aromatic compounds in materials science. The presence of fluorine typically imparts high stability and desirable physicochemical characteristics to the molecules.

Scientific Research Applications

Antifungal Agent Development

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine, as part of the compound 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), is being explored as a new antifungal agent, specifically for treating onychomycosis. Research has focused on synthesizing isotopically labelled versions of this compound for preclinical studies, highlighting its potential in medical applications (Baker et al., 2007). Another study mentions the discovery of AN2690 as part of a structure-activity relationship investigation, aimed at developing more effective treatments for onychomycosis (Baker et al., 2006).

Crystal Structure Analysis

In the field of crystallography, extensive characterization of benzoxaboroles, including 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine, has been conducted. A study combined experimental and computational methods to address questions related to the structure and spectroscopic signatures of these molecules in the solid state. This research is crucial for the development of new drugs (Sene et al., 2014).

Antimalarial Drug Development

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine has also been investigated in the context of antimalarial drug development. A study outlined the synthesis of a new class of antimalarial agents, 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, demonstrating its potency against the malaria parasite, Plasmodium falciparum. This research emphasizes the compound's potential in addressing global health challenges (Zhang et al., 2011).

Fluorimetric Analysis

Another application of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine is in fluorimetric analysis. A study using a fluorogenic reaction with a related compound, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, demonstrated superior reactivity and fluorescence yield. This method can be used for the determination of various amino acids, highlighting the utility of fluorinated compounds in analytical chemistry (Imai & Watanabe, 1981).

properties

IUPAC Name

7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIKFIATEBVAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CCO1)C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.